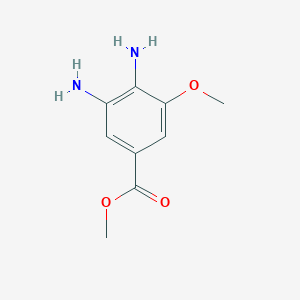

Methyl 3,4-diamino-5-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-diamino-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHONDIAKGFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993406-31-7 | |

| Record name | methyl 3,4-diamino-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3,4 Diamino 5 Methoxybenzoate

Established Synthetic Pathways

Established routes to Methyl 3,4-diamino-5-methoxybenzoate typically begin with commercially available, appropriately substituted benzoic acid derivatives. These pathways rely on fundamental organic transformations such as electrophilic aromatic substitution and reduction reactions.

Preparation via Nitration and Subsequent Reduction of Methylated Benzoic Acid Derivatives

A common and well-documented strategy for introducing amino groups onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro groups. In the context of synthesizing this compound, this pathway would logically start from a methoxy-substituted methyl benzoate (B1203000) derivative.

The general sequence involves two key transformations:

Dinitration: An appropriately substituted methyl benzoate is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene (B151609) ring. The directing effects of the existing substituents (the methoxy (B1213986) and ester groups) are crucial for achieving the desired 3,5-dinitro substitution pattern. The temperature of the reaction must be carefully controlled to prevent side reactions.

Reduction: The resulting dinitro compound is then subjected to reduction to convert the two nitro groups into amino groups. A variety of reducing agents can be employed for this step. A classic and effective method is the use of a metal in acidic solution, such as iron powder in acetic acid. This method is often preferred for its efficiency and cost-effectiveness.

A representative reaction scheme starting from a related precursor, Methyl 3-hydroxy-4-methoxybenzoate, illustrates the principles of nitration and reduction. Although this specific starting material leads to a different isomer, the chemical steps are analogous. In one study, a derivative of methyl 3-hydroxy-4-methoxybenzoate was nitrated using nitric acid in acetic acid, and the subsequent nitro compound was reduced using powdered iron in acetic acid, achieving a satisfactory yield of 77% for the reduction step.

Table 1: Representative Two-Step Synthesis Involving Nitration and Reduction

| Step | Reaction | Reagents and Conditions | Key Observations |

|---|---|---|---|

| 1 | Nitration | Concentrated HNO₃, Concentrated H₂SO₄, low temperature (e.g., 0-10 °C) | Careful temperature control is critical to manage the exothermic reaction and prevent over-nitration or degradation. |

| 2 | Reduction | Fe powder, Acetic Acid (AcOH), heat | The use of iron in acetic acid is a robust method for the reduction of aromatic nitro groups. |

Synthetic Routes Involving Modification of Pre-existing Benzoic Acid Compounds

An alternative to building the substitution pattern from a simple precursor is to start with a benzoic acid derivative that already contains some of the necessary functional groups. This approach can shorten the synthetic sequence if a suitable starting material is available. For example, a synthesis could commence from a compound like 4-amino-3,5-dibromobenzoic acid. In this scenario, the bromine atoms can be replaced by methoxy groups through a nucleophilic aromatic substitution reaction, followed by methylation of the amino and carboxylic acid groups. While not a direct synthesis of the target molecule, this demonstrates the principle of modifying a pre-existing, multi-functionalized benzoic acid.

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry focuses on improving the efficiency, selectivity, and environmental footprint of chemical processes. For the synthesis of this compound, advanced strategies include the use of more selective catalysts and energy-efficient techniques.

Catalytic Hydrogenation Approaches for Amino Group Introduction

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups due to its clean nature, as the only byproduct is water. This method involves reacting the nitro-substituted precursor with hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under pressure. However, the success of catalytic hydrogenation can be substrate-dependent. In the synthesis of a structurally related amino compound, catalytic hydrogenation using Raney Ni or 5% Pd/C resulted in incomplete conversions, even after extended reaction times. dtu.dk This highlights a potential challenge where the catalyst may be poisoned or deactivated by other functional groups present in the molecule or by reaction intermediates. Optimization of catalyst type, solvent, temperature, and hydrogen pressure is often necessary to achieve high conversion and yield. mdpi.com

Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups

| Method | Reagents | Advantages | Potential Disadvantages |

|---|---|---|---|

| Metal/Acid Reduction | Fe/AcOH, Sn/HCl | Cost-effective, reliable, high yields | Generates metallic waste, requires stoichiometric reagents |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean (byproduct is water), catalytic | Catalyst can be expensive, potential for incomplete conversion, requires specialized pressure equipment |

Chemoselective Transformations in Multi-functionalized Precursors

The synthesis of this compound involves a multi-functionalized molecule containing amino, methoxy, and methyl ester groups. A key challenge in such syntheses is chemoselectivity—the ability to react one functional group in the presence of others. The reduction of the nitro groups to amines must be performed without affecting the ester group, which is also susceptible to reduction under certain conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. bohrium.com By using microwave irradiation to heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. tsijournals.comnih.gov

While a specific microwave-assisted procedure for this compound is not widely documented, the individual steps in its synthesis are amenable to this technology. For instance, esterification and nucleophilic aromatic substitution reactions have been shown to be significantly accelerated by microwave heating. cem.comscispace.com The condensation reactions used to form precursors and the reduction step could also potentially be optimized using this method. The primary advantages of MAOS include rapid reaction optimization, improved yields, and reduced energy consumption compared to conventional heating methods. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Methods for Related Reactions

| Reaction Type | Conventional Method (Heating) | Microwave-Assisted Method | Reference Example |

|---|---|---|---|

| Esterification | Reflux for several hours | 3-15 minutes at elevated temperature | Rapid synthesis of methyl 2,4,5-trimethoxyphenylpropionate. nih.gov |

| Heterocycle Synthesis | Reflux for 45+ minutes | 10 minutes | Synthesis of quinazolin-4(3H)-one. ajrconline.org |

| Condensation Reaction | Reflux for 3+ hours | 30-60 seconds | Synthesis of Isoxazole Schiff bases. tsijournals.com |

Purification and Isolation Techniques in Academic Synthesis

The final step in any chemical synthesis is the purification of the desired product from byproducts and unreacted starting materials. For a compound like this compound, a combination of chromatographic and crystallization techniques would be the standard approach in an academic research setting.

Column chromatography is a fundamental purification technique in organic chemistry used to separate compounds based on their differential adsorption to a stationary phase. For this compound, a polar compound due to the two amino groups and the ester functionality, silica (B1680970) gel would be a common choice for the stationary phase.

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system of ethyl acetate and hexane (B92381) is a typical starting point. Given the polarity of the target compound, a higher ratio of the more polar solvent, ethyl acetate, would likely be required. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis to ensure a good separation between the desired product and any impurities.

Table 1: Hypothetical Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 80:20 to 50:50) |

| Detection | UV light (254 nm) or staining with a suitable agent (e.g., potassium permanganate) |

The progress of the separation would be monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure product would be combined, and the solvent removed under reduced pressure to yield the purified this compound.

Crystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process would involve dissolving the crude product in a minimal amount of a hot solvent. Common solvents for recrystallization of polar aromatic compounds include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain in the solution.

The purified crystals would then be collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum.

Table 2: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Rationale |

| Ethanol | Good solvating power for polar compounds at elevated temperatures. |

| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be fine-tuned to achieve optimal solubility characteristics. |

| Methanol | Similar to ethanol, often used for polar compounds. |

The purity of the recrystallized product would be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR). A sharp melting point close to the literature value would indicate a high degree of purity.

Applications in Complex Chemical Synthesis

Role as a Precursor for Heterocyclic Compound Synthesis

The core utility of Methyl 3,4-diamino-5-methoxybenzoate lies in its o-phenylenediamine (B120857) substructure. This arrangement of two vicinal amino groups on a benzene (B151609) ring is a classic precursor for the synthesis of numerous fused nitrogen-containing heterocycles. The compound's substituents (methoxy and methyl ester) modulate the reactivity of the diamine and become integral parts of the final product's structure, influencing its physical, chemical, and biological properties.

The benzimidazole (B57391) ring system is a prominent "privileged scaffold" in medicinal chemistry, found in numerous pharmacologically active agents. The most common and direct method for its synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, which is subsequently oxidized in situ).

This compound serves as an ideal starting material for creating highly substituted benzimidazoles. The reaction typically proceeds by treating the diamine with an appropriate aldehyde in the presence of an acid catalyst or an oxidizing agent. The reaction of a related compound, Methyl 3,4-diaminobenzoate (B8644857), with benzaldehyde (B42025) in the presence of nickel acetate (B1210297) is known to produce benzimidazole derivatives. This reactivity is directly applicable to this compound, leading to the formation of benzimidazoles with methoxy (B1213986) and methyl ester groups on the benzene ring.

Table 1: Representative Benzimidazole Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| o-phenylenediamine | Aldehyde | p-toluenesulfonic acid, solvent-free | 1,2-disubstituted benzimidazole |

| o-phenylenediamine | Aldehyde | H₂SO₄@HTC(ii) | Substituted benzimidazole |

This table illustrates common methods for benzimidazole synthesis from o-phenylenediamines, the parent class of this compound.

Quinoxalines are another class of important nitrogen-containing heterocyclic compounds with a wide range of biological activities. The standard synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, α-ketoaldehydes, or α-diketones).

Utilizing this compound in this reaction allows for the straightforward synthesis of substituted quinoxalines. For instance, its reaction with a substituted benzil (B1666583) derivative would yield a quinoxaline (B1680401) bearing methoxy, methyl ester, and two aryl substituents. The reaction is often catalyzed by acids and can be performed in various solvents, including environmentally benign media like water. The resulting quinoxaline-6-carboxylic acid methyl ester derivatives are valuable scaffolds for further chemical exploration.

Beyond quinoxalines, the diamine moiety can react with other reagents to form different fused systems. For example, reaction with sulfur-containing reagents can lead to benzothiadiazoles, which are also of interest in materials science and medicinal chemistry. mdpi.com

The reactivity of this compound extends to the formation of larger polycyclic systems through cyclocondensation reactions. These reactions involve the formation of two new bonds in a single operation, leading to a rapid increase in molecular complexity.

One significant class of polycyclic systems accessible from o-phenylenediamines are benzodiazepines. The condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or ketones is a common method to synthesize 1,5-benzodiazepines. bohrium.comnih.gov This reaction, when applied to this compound, would produce a benzodiazepine (B76468) ring fused to the substituted benzene core.

Another important class of polycyclic heterocycles are phenazines, which can be synthesized via the oxidative cyclization of o-phenylenediamines or their condensation with catechols or quinones. researchgate.netresearchgate.net The use of this compound as the diamine component would result in phenazine (B1670421) derivatives with a defined substitution pattern, which is crucial for tuning their electronic and photophysical properties for applications in dyes, sensors, and electronic materials. nih.gov

Building Block in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.gov The core principle of DOS is to start from a common intermediate and generate a wide array of different molecular scaffolds through branching reaction pathways.

This compound is an excellent building block for DOS due to its multiple, chemically distinct functional groups that can be addressed selectively or in combination:

The Diamine Moiety: The two amino groups can be reacted sequentially. For example, one amine could be selectively acylated or alkylated, followed by a cyclization reaction involving the second amine to create a range of heterocyclic scaffolds.

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to introduce appendage diversity. Alternatively, it can be reduced to an alcohol, providing a new site for functionalization.

The Aromatic Ring: The electron-rich aromatic ring can potentially undergo electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered.

This multi-functional nature allows for the generation of a chemical library where diversity is introduced at the level of the core scaffold (skeletal diversity) and the peripheral substituents (appendage diversity). nih.gov

Table 2: Potential Diversification Reactions for Library Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| 3,4-Diamino | Cyclocondensation | 1,2-Diketones | Quinoxaline Scaffold |

| 3,4-Diamino | Cyclocondensation | Aldehydes | Benzimidazole Scaffold |

| 3,4-Diamino | Cyclocondensation | Ketones (2 equiv.) | 1,5-Benzodiazepine Scaffold |

| Methyl Ester | Hydrolysis / Amide Coupling | NaOH, then Amine Library + Coupling Agent | Varied Amide Appendages |

Intermediate in the Synthesis of Advanced Organic Molecules

Substituted o-phenylenediamines are critical intermediates in the synthesis of many complex organic molecules, including pharmaceuticals. While a direct synthesis of a marketed drug starting from this compound may not be widely documented, the synthesis of the anticancer drug Gefitinib provides a compelling analogous case.

The synthesis of Gefitinib often starts from a related compound, methyl 3-hydroxy-4-methoxybenzoate. nih.govmdpi.com A key sequence in its synthesis involves nitration of the aromatic ring, followed by reduction of the nitro group to an amine. This process generates a substituted o-phenylenediamine intermediate in situ. This intermediate is then subjected to a cyclization reaction with formamidine (B1211174) acetate to construct the core quinazoline (B50416) ring of Gefitinib. This example highlights the strategic importance of the substituted o-phenylenediamine scaffold, which is directly available from this compound, thus potentially simplifying synthetic routes to such complex targets.

Contribution to the Development of New Synthetic Pathways

The availability of highly functionalized and pattern-substituted building blocks like this compound is a catalyst for the development of new and more efficient synthetic pathways. In modern organic synthesis, there is a strong emphasis on step-economy (reducing the number of synthetic steps) and atom-economy (maximizing the incorporation of atoms from reactants into the final product).

By providing a starting material that already contains multiple functional groups and a defined substitution pattern, this compound enables chemists to:

Explore Novel Multicomponent Reactions: Its structure is well-suited for one-pot reactions where three or more reactants combine to form a complex product, a hallmark of green and efficient chemistry. bohrium.com

Access Challenging Substitution Patterns: Synthesizing polysubstituted aromatic rings can be a lengthy and challenging process. Starting with a pre-functionalized ring allows researchers to focus on constructing the more complex parts of the target molecule, accelerating the discovery of new chemical entities.

In essence, the existence of such building blocks encourages the design of more sophisticated and elegant synthetic strategies, pushing the boundaries of what is possible in the construction of complex organic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 3,4-diamino-5-methoxybenzoate, offering insights into the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the amine protons.

Based on the analysis of the closely related compound, Methyl 3,4-diaminobenzoate (B8644857), which lacks the C5-methoxy group, we can predict the chemical shifts for the aromatic protons of our target molecule. In Methyl 3,4-diaminobenzoate, the aromatic protons appear at approximately 7.49 (d, J=7.01 Hz), 7.47 (s), and 6.68 (d, J=7.01 Hz) ppm. chemicalbook.com The introduction of an electron-donating methoxy group at the C5 position in this compound is expected to shield the adjacent aromatic protons, causing an upfield shift in their resonance frequencies.

The protons of the methyl ester (-COOCH₃) are anticipated to appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. chemicalbook.com Similarly, the protons of the methoxy group (-OCH₃) attached to the aromatic ring will also present as a singlet, likely in a similar region. The protons of the two amino groups (-NH₂) are expected to appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. libretexts.org In many aromatic amines, these signals are observed between 3.0 and 5.0 ppm. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | ~6.5 - 7.5 | d, s | The presence of the methoxy group will influence the exact shifts and coupling patterns. |

| -COOCH₃ | ~3.87 | s | Sharp singlet corresponding to the methyl ester protons. chemicalbook.com |

| Ar-OCH₃ | ~3.8 | s | Sharp singlet for the aromatic methoxy group protons. |

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

For the analogous Methyl 3,4-diaminobenzoate, the aromatic carbons resonate at approximately 140.89, 138.16, 120.87, 118.23, and 118.16 ppm, with the carbonyl carbon of the ester at 166.56 ppm and the methyl carbon at 52.11 ppm. chemicalbook.com The addition of the methoxy group at C5 in our target molecule will introduce an additional signal for the methoxy carbon, typically around 55-60 ppm, and will also influence the chemical shifts of the aromatic carbons through its electronic effects. Specifically, the C5 carbon will be significantly deshielded, while the ortho and para carbons relative to the methoxy group will experience some shielding.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Ester) | ~167 | The carbonyl carbon is typically found in this downfield region. chemicalbook.com |

| Aromatic C-NH₂ | ~138 - 145 | Carbons attached to the electron-donating amino groups. |

| Aromatic C-OCH₃ | ~150 - 160 | The carbon directly attached to the methoxy group will be deshielded. |

| Aromatic C-H | ~100 - 125 | The chemical shifts of these carbons are influenced by the surrounding substituents. |

| Aromatic C-COOCH₃ | ~110 - 120 | The ipso-carbon attached to the ester group. |

| -COOCH₃ | ~52 | The methyl carbon of the ester group. chemicalbook.com |

Note: The predicted values are based on data from analogous compounds and established substituent effects. Actual experimental values may vary.

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity between any coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignments of the methyl protons of the ester and methoxy groups to their respective carbon atoms. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, HMBC would show correlations from the methyl ester protons to the carbonyl carbon and the ipso-aromatic carbon. It would also help to confirm the positions of the substituents on the aromatic ring by showing long-range correlations from the aromatic protons to the substituted carbons.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the amino groups. The chemical shifts of the nitrogen atoms in aromatic amines are sensitive to the nature and position of substituents on the aromatic ring. acs.orgingentaconnect.com

For substituted anilines, the ¹⁵N chemical shifts are influenced by the electronic effects of the ring substituents. nih.govresearchgate.net Electron-donating groups generally cause an upfield shift (shielding) of the ¹⁵N signal, while electron-withdrawing groups lead to a downfield shift (deshielding). In this compound, the presence of the methoxy and methyl ester groups, in addition to the other amino group, will influence the electronic environment of each nitrogen atom, likely resulting in two distinct ¹⁵N signals. The exact chemical shifts would provide insight into the degree of delocalization of the nitrogen lone pairs into the aromatic system.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino groups, the C=O bond of the ester, the C-O bonds of the ester and ether, and the C-H bonds of the aromatic ring and methyl groups.

N-H Stretching: Primary aromatic amines typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C=O Stretching: A strong absorption band characteristic of the carbonyl group in an aromatic ester is expected in the range of 1700-1730 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of aromatic amines are typically observed in the 1250-1360 cm⁻¹ region. orgchemboulder.com

C-O Stretching: The C-O stretching vibrations of the ester and the aromatic ether are expected to appear in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The spectrum will also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region).

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups of the ester and methoxy functionalities are expected just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretching | > 3000 | Medium to Weak |

| Aliphatic C-H Stretching | < 3000 | Medium |

| C=O Stretching (Ester) | 1700 - 1730 | Strong |

| Aromatic C=C Stretching | 1400 - 1600 | Medium |

| C-N Stretching (Aromatic Amine) | 1250 - 1360 | Medium |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. In conjugated systems like this compound, π → π* and n → π* transitions are typically observed. libretexts.org The presence of the benzene (B151609) ring in conjunction with the amino and methoxy electron-donating groups and the electron-withdrawing ester group is expected to result in characteristic absorption bands. For similar phenolic compounds, such as methyl 3,5-dihydroxy-4-methoxybenzoate, UV absorption maxima have been reported at approximately 260.5 nm and 298 nm. researchgate.net The specific wavelengths of maximum absorbance (λmax) for this compound would provide insight into its electronic structure and conjugation effects.

Table 1: Expected Electronic Transitions in Aromatic Compounds

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Shorter wavelength (higher energy) |

X-ray Crystallography

Table 2: Representative Crystallographic Data Categories

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | A more detailed description of the crystal's symmetry. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the presence of amino groups (N-H) and the ester and methoxy oxygen atoms allows for the formation of hydrogen bonds. These interactions play a crucial role in stabilizing the crystal structure. mdpi.com

Mass Spectrometry (beyond basic identification)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. Beyond simple molecular weight determination, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be pieced together to confirm the connectivity of the atoms within the molecule. For instance, fragmentation of related methoxybenzoate esters often involves the loss of the methoxy group or cleavage of the ester functionality. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion, which is crucial for determining its elemental composition and confirming its molecular formula. The theoretical monoisotopic mass of this compound (C9H12N2O3) is 196.0848 Da.

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, obtaining an experimental mass that closely matches the theoretical value would provide strong evidence for its identity.

Table 1: Theoretical Exact Mass and Molecular Formula of this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C9H12N2O3 | 196.0848 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]+ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of related compounds, such as primary aromatic amines and substituted benzoates. hnxb.org.cn The presence of amino and methoxy groups on the aromatic ring, along with the methyl ester, dictates the fragmentation pattern.

Common fragmentation pathways for aromatic amines include the loss of ammonia (B1221849) (NH3). hnxb.org.cn Methoxy-substituted aromatic compounds can undergo the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3). Esters frequently exhibit cleavage adjacent to the carbonyl group.

A proposed fragmentation pathway for this compound could involve the initial loss of the methoxy group from the ester, followed by the loss of carbon monoxide. Alternatively, cleavage of the methoxy group from the aromatic ring could occur.

Table 2: Plausible Fragment Ions of this compound in Tandem Mass Spectrometry

| m/z (Proposed) | Proposed Loss | Proposed Fragment Structure |

| 181 | Loss of •CH3 | [M+H - •CH3]+ |

| 165 | Loss of •OCH3 | [M+H - •OCH3]+ |

| 179 | Loss of NH3 | [M+H - NH3]+ |

| 137 | Loss of •COOCH3 | [M+H - •COOCH3]+ |

Computational and Theoretical Investigations of this compound Not Available in Current Literature

A thorough review of published scientific literature reveals a lack of specific computational and theoretical studies for the chemical compound this compound. While the compound itself is documented, detailed research pertaining to its computational chemistry, as specified by the requested outline, does not appear to be publicly available.

Therefore, it is not possible to provide scientifically accurate information on the following topics for this compound:

Density Functional Theory (DFT) Calculations: Including geometry optimization, conformational analysis, electronic structure analysis (HOMO-LUMO), and vibrational frequency calculations.

Quantum Chemical Descriptors and Reactivity Indices: Such as chemical hardness, softness, electrophilicity indices, and Molecular Electrostatic Potential (MEP) mapping.

General principles of these computational methods are well-established in chemistry for characterizing novel molecules. DFT is a powerful tool for predicting molecular structures and properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic excitation properties and reactivity of a molecule. Vibrational frequency calculations are used to predict infrared and Raman spectra, which can be compared with experimental data to confirm molecular structures. Quantum chemical descriptors and MEP maps help in understanding the reactivity and the electrophilic and nucleophilic sites of a molecule.

However, without specific studies performed on this compound, any discussion or data presented under these headings would be speculative and not based on documented research, thereby failing to meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific properties of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Descriptors and Reactivity Indices

Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting the regioselectivity of chemical reactions. nih.gov These descriptors identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For Methyl 3,4-diamino-5-methoxybenzoate, these indices would highlight how the interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing methyl carboxylate group influences its reactivity.

The most prominent local reactivity descriptor is the Fukui function, f(r), which indicates the change in electron density at a specific point when the total number of electrons in the system is altered. nih.gov The condensed Fukui functions for electrophilic (fk+), nucleophilic (fk-), and radical (fk0) attacks on specific atomic sites (k) are crucial.

fk+ : Indicates the propensity of an atomic site to accept an electron (nucleophilic attack).

fk- : Indicates the propensity of an atomic site to donate an electron (electrophilic attack).

fk0 : Indicates the reactivity towards a radical species.

For this compound, the amino groups are expected to be the primary sites for electrophilic attack, while the carbon atoms of the benzene (B151609) ring, particularly those ortho and para to the activating amino and methoxy groups, would also exhibit significant reactivity. The carbonyl carbon of the ester group would be the most likely site for nucleophilic attack.

Other related descriptors include local softness (s(r)) and the electrophilicity index (ω). High values of local softness correspond to the most reactive sites in the molecule. acs.org The relative electrophilicity and nucleophilicity can also be proposed to locate preferable reactive sites. acs.org

Table 1: Illustrative Condensed Fukui Functions (fk) for a Representative Substituted Aniline System.

| Atomic Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| C1 (ipso-NH2) | 0.05 | 0.10 | 0.075 |

| C2 (ortho) | 0.15 | 0.25 | 0.20 |

| C3 (meta) | 0.08 | 0.12 | 0.10 |

| C4 (para) | 0.18 | 0.30 | 0.24 |

| N (amino) | 0.25 | 0.05 | 0.15 |

Note: Data is hypothetical and representative of trends observed in similar molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular and intramolecular interactions.

NBO analysis is particularly effective in quantifying the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. In this compound, significant ICT is expected from the lone pairs of the nitrogen atoms (of the amino groups) and the oxygen atom (of the methoxy group) into the π* orbitals of the aromatic ring.

This delocalization of electron density is a key factor in the enhanced reactivity of the aromatic ring towards electrophiles. The analysis quantifies these interactions through the second-order perturbation energy, E(2), which is proportional to the strength of the interaction between a donor NBO (i) and an acceptor NBO (j).

NBO analysis can also shed light on non-covalent interactions (NCI), such as hydrogen bonding and van der Waals forces, which are crucial in understanding molecular conformations and intermolecular interactions. nih.gov For this compound, intramolecular hydrogen bonds could potentially form between the amino groups and the methoxy or ester functionalities, influencing the molecule's preferred geometry. NCI analysis helps in identifying and quantifying the strength of these interactions. nih.gov

Table 2: Representative Second-Order Perturbation Energies E(2) for Donor-Acceptor Interactions in a Substituted Aniline.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C1=C2) | 45.5 | Lone pair donation to aromatic ring |

| n(O) | π(C3=C4) | 30.2 | Lone pair donation to aromatic ring |

| σ(C-H) | σ(C-C) | 2.5 | Hyperconjugation (aliphatic) |

| π(C=C) | π(C=O) | 5.8 | Conjugation between ring and carbonyl |

Note: Data is hypothetical and for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic excited states of molecules. rsc.org It is widely used to predict UV-visible absorption spectra and other properties related to electronic transitions. rsc.org

TD-DFT calculations for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which determine the intensity of the absorption bands. The presence of strong chromophores, such as the substituted benzene ring, suggests that the molecule will absorb in the UV region.

The calculations would identify the nature of the electronic transitions, such as π → π* and n → π* transitions. For this molecule, transitions involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is expected to be localized on the electron-rich aromatic ring and the amino/methoxy groups, while the LUMO may be centered on the electron-withdrawing ester group and the ring. This would indicate a charge-transfer character for the lowest energy electronic transition.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for a Diamino-Substituted Aromatic Ester.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.85 | 322 | 0.45 | HOMO → LUMO (92%) |

| S0 → S2 | 4.52 | 274 | 0.18 | HOMO-1 → LUMO (85%) |

| S0 → S3 | 5.10 | 243 | 0.62 | HOMO → LUMO+1 (78%) |

Note: This data is hypothetical and serves as an example of typical TD-DFT output.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. rsc.org For reactions involving this compound, such as electrophilic aromatic substitution, diazotization of the amino groups, or hydrolysis of the ester, computational studies can provide a detailed picture of the reaction pathway.

By calculating the potential energy surface, researchers can determine the activation energies for different possible pathways, thus predicting the most likely reaction mechanism. acs.org For instance, in an electrophilic substitution reaction, modeling would help determine whether the substitution occurs preferentially at the C2 or C6 position of the ring and elucidate the structure of the corresponding Wheland intermediates. These computational approaches have become increasingly important in understanding complex organic reactions. researchgate.net Studies on the hydrolysis of p-phenylenediamines, for example, have utilized theoretical calculations to understand the reaction propelled by proton transfer. nih.gov

Transition State Identification and Energy Barrier Calculations

There is no available data in the reviewed literature detailing the identification of transition states or the calculation of energy barriers for reactions involving this compound. Such calculations are fundamental in computational chemistry for determining reaction kinetics and mechanisms. They typically involve sophisticated quantum mechanical calculations to map the potential energy surface of a reaction, locating the highest energy point (the transition state) between reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier. Without specific studies on this molecule, no data can be presented.

Analysis of Reaction Pathways and Selectivity

Similarly, no theoretical analyses of reaction pathways or selectivity for this compound have been reported in the accessible scientific literature. This type of investigation would typically use computational methods to explore different possible routes a reaction could take, for example, in electrophilic aromatic substitution or reactions involving the amino or ester functional groups. By calculating the energies of intermediates and transition states for various pathways, researchers can predict the most likely products and understand the factors controlling regioselectivity or stereoselectivity. The absence of such studies means that a computational perspective on the reactivity and selectivity of this compound is not currently available.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics. Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. While the structure of this compound, with its amino (donor) and methoxycarbonyl (acceptor) groups on a benzene ring, suggests potential for NLO activity, a thorough search of the literature did not yield any specific experimental or computational studies on the NLO properties of this compound.

Theoretical investigations of NLO properties typically involve quantum chemical calculations of molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.) using methods like Density Functional Theory (DFT). These calculations help in understanding the structure-property relationships and in the rational design of new NLO materials. However, no such computational data has been published for this compound. Therefore, it is not possible to provide quantitative data on its NLO response or to compare it with other known NLO materials.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a substituted aromatic amine like "Methyl 3,4-diamino-5-methoxybenzoate", both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, each with its specific applications.

HPLC is a premier technique for the analysis of "this compound" due to the compound's polarity and thermal sensitivity. It is extensively used for purity assessment of the final product and for real-time monitoring of its synthesis.

Purity Assessment: A common method for determining the purity of "this compound" is reversed-phase HPLC. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, a high degree of separation can be achieved.

Reaction Monitoring: During the synthesis of "this compound", for instance, through the reduction of a dinitro precursor, HPLC can be used to track the disappearance of the starting material and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. A patent describing the synthesis of heterocyclic compounds utilizes "this compound" as a reactant and employs purification by silica (B1680970) gel column chromatography, a preparative form of liquid chromatography, to isolate the subsequent products. google.com

Below is an illustrative data table representing a hypothetical HPLC analysis for the purity assessment of a batch of "this compound".

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 4.2 min |

| Purity (by area %) | 98.5% |

This table is for illustrative purposes and represents a typical HPLC method for a compound of this nature.

While the direct analysis of "this compound" by GC can be challenging due to its polarity and potential for thermal degradation, GC is a highly suitable technique for the analysis of its less polar and more volatile derivatives. Derivatization of the amine groups, for example, through acylation or silylation, can significantly improve the chromatographic behavior of the compound, allowing for high-resolution separation and sensitive detection.

GC, particularly when coupled with a mass spectrometer (GC-MS), provides a powerful tool for the structural elucidation of byproducts and derivatives of "this compound". The fragmentation patterns observed in the mass spectrum can offer definitive structural information.

The following table illustrates a hypothetical GC-MS method for the analysis of a derivatized form of "this compound".

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (Scan range 50-500 m/z) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table is for illustrative purposes and represents a typical GC-MS method for a derivatized aromatic amine.

Advanced Separation Techniques

Beyond standard chromatographic methods, more specialized techniques are required when dealing with complex mixtures or stereoisomers.

"this compound" is an achiral molecule and therefore does not exist as enantiomers. However, it can be used as a building block in the synthesis of chiral molecules. If "this compound" is reacted with a chiral reagent to form a new stereocenter, the resulting product may be a racemic mixture of enantiomers. The separation of these enantiomers is critical in fields such as pharmaceutical development, where different enantiomers can have vastly different biological activities.

Chiral HPLC is the most common technique for the separation of enantiomers. This can be achieved in two main ways:

Direct Method: Using a chiral stationary phase (CSP). These phases are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.

Indirect Method: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral column. chiralpedia.com

The choice of chiral separation strategy depends on the specific properties of the chiral derivatives of "this compound".

An example of a hypothetical chiral HPLC separation is provided in the table below.

| Parameter | Value |

| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane (B92381):Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess | 99% |

This table is for illustrative purposes and represents a typical chiral HPLC method for separating enantiomers of a derivative.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The development of eco-friendly and efficient synthetic routes to Methyl 3,4-diamino-5-methoxybenzoate and its analogs is a primary research focus. Traditional syntheses often involve multi-step processes that may include nitration followed by reduction. mdpi.comnih.govnih.gov Future pathways aim to improve upon these methods by incorporating principles of green chemistry.

Key areas of exploration include:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents like iron in acetic acid with catalytic systems (e.g., Pd/C, Raney Nickel) under milder conditions can reduce waste and improve atom economy. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions like nitration, and potential for higher yields and purity.

Biocatalysis: The use of enzymes, such as nitroreductases, could provide highly selective and environmentally benign routes for the reduction of nitro-aromatic precursors.

Alternative Starting Materials: Investigating synthetic routes from more readily available or bio-based precursors could enhance the sustainability profile of the compound. For instance, novel procedures for creating substituted diamines are continually being developed. nih.govresearchgate.net

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Advantages | Challenges |

| Traditional Nitration/Reduction | Well-established methodology. | Use of harsh reagents (e.g., nitric acid), potential for regioisomer formation, significant waste generation. mdpi.comnih.gov |

| Catalytic Hydrogenation | High efficiency, cleaner process, reusable catalyst. | Catalyst deactivation, requires specialized high-pressure equipment. |

| Transfer Hydrogenation | Milder conditions, avoids high-pressure H₂ gas. | Requires a suitable hydrogen donor, may have lower efficiency than direct hydrogenation. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, precise control. | Requires specialized equipment, potential for electrode fouling. |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for designing novel derivatives of this compound with specific, predictable reactivity. By modeling how substituent changes affect the electronic and steric properties of the molecule, researchers can rationally design compounds for targeted applications.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate key reactivity descriptors such as HOMO-LUMO energy gaps, electrostatic potential maps, and Fukui functions. researchgate.net These parameters help predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in areas like materials science or medicinal chemistry, QSAR models can correlate structural features with desired properties (e.g., polymer stability, biological activity). oup.com These models can screen virtual libraries of derivatives to identify promising candidates for synthesis.

Reaction Mechanism Simulation: Computational modeling can elucidate reaction pathways, identify transition states, and predict kinetic and thermodynamic parameters. This is particularly useful for optimizing reaction conditions and understanding the formation of byproducts.

Table of Predicted Reactivity Descriptors for Aromatic Amines:

| Descriptor | Significance | Application in Derivative Design |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) and susceptibility to oxidation. oup.com | Higher HOMO energy suggests increased reactivity towards electrophiles. |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). oup.com | Lower LUMO energy indicates greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. researchgate.net | A smaller gap generally implies higher reactivity. |

| Atomic Charges | Indicates the electron distribution and identifies potential reactive sites. | Can be used to predict regioselectivity in substitution reactions. |

Investigation of this compound in Catalyst Development

The vicinal diamine moiety is a key structural motif in many catalysts and ligands. wikipedia.org The unique electronic environment of this compound, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing methyl ester, makes it an intriguing candidate for catalyst development.

Prospective research avenues include:

Organocatalysis: Derivatives of 1,2- and 1,3-diamines have been successfully employed as organocatalysts in various asymmetric reactions. nih.govacs.org The chirality of derivatives of this compound could be exploited to catalyze stereoselective transformations.

Ligand Synthesis for Transition Metal Catalysis: The two amino groups can act as a bidentate ligand, chelating to metal centers. This could be used to develop novel catalysts for cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the aromatic ring can be tuned to modulate the activity of the metal center.

Acyclic Diamino Carbene (ADC) Precursors: Diamines are precursors to ADCs, which are alternatives to N-heterocyclic carbenes (NHCs) as ligands in catalysis. nih.gov The specific steric and electronic properties of ADCs derived from this compound could lead to unique catalytic activities.

Advancements in Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the synthesis and application of this compound, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for this purpose.

Future studies will benefit from the application of Process Analytical Technology (PAT), including:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time without sample extraction. acs.orgmdpi.comyoutube.com For example, the disappearance of a nitro group stretch or the appearance of an amine group vibration could be tracked to determine reaction endpoints precisely.

Near-Infrared (NIR) Spectroscopy: NIR is particularly suited for monitoring reactions in heterogeneous mixtures or at high concentrations and can be implemented using fiber optic probes for parallel reaction monitoring. acs.org

Mass Spectrometry: Techniques like Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) can provide real-time information on reaction progress and help identify transient intermediates, offering deep mechanistic insights. researchgate.net

| Technique | Information Provided | Advantages |

| FTIR | Functional group changes, concentration profiles. | Highly specific, rich data, applicable to many reaction types. youtube.com |

| Raman | Molecular vibrations, particularly for symmetric bonds. | Excellent for aqueous systems, non-invasive fiber optic probes. acs.org |

| NIR | Overtone and combination bands (C-H, N-H, O-H). | Deep sample penetration, suitable for solids and slurries. acs.org |

| EESI-MS | Molecular weight of species in the reaction. | High sensitivity, allows for identification of intermediates. researchgate.net |

Broader Applications as a Precursor in Advanced Materials Chemistry (Focus on chemical synthesis aspects)

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. wikipedia.orgresearchgate.net The trifunctional nature of this compound (two amines and a modifiable ester group) makes it a promising precursor for novel advanced materials.

Future synthetic chemistry research could focus on:

Soluble Polyimides: The asymmetric structure and the presence of the methoxy group may disrupt chain packing, leading to polyimides with enhanced solubility in common organic solvents, which is a significant advantage for processing. mdpi.comsci-hub.se

Functional Polymers: The methyl ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups post-polymerization. This allows for the synthesis of polymers with tailored properties, such as sites for cross-linking, attachment points for other molecules, or altered pH-responsiveness.

Polymers with Tailored Optical and Thermal Properties: The specific combination of substituents on the aromatic ring will influence the properties of the resulting polymers. Research can focus on synthesizing a series of polymers from derivatives of this compound to create materials with high thermal stability, specific refractive indices, or desired optical transparency. mdpi.comkpi.ua For instance, novel aromatic diamine monomers are often synthesized to improve the optical transparency and thermal properties of the resulting polyimides. sci-hub.se

Q & A

Q. Q1. What synthetic strategies are effective for preparing Methyl 3,4-diamino-5-methoxybenzoate, and how can reaction conditions be optimized to avoid side products?

Methodological Answer:

- Key Steps :

- Starting Material Selection : Use methyl 3-hydroxy-4,5-dimethoxybenzoate (or similar precursors) as a base structure, leveraging nucleophilic aromatic substitution or catalytic hydrogenation for amino group introduction .

- Protection of Functional Groups : Protect methoxy and ester groups during amination to prevent unwanted side reactions (e.g., acetylation of amines prior to hydrolysis) .

- Optimization : Use anhydrous DMF as a solvent with KCO for controlled reaction kinetics, as demonstrated in analogous benzoate syntheses . Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Challenges : Competing reactions (e.g., over-amination) may occur; adjust stoichiometry of ammonia equivalents and temperature (70–90°C) to favor selectivity .

Basic Research: Structural Characterization

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy at C5, amino groups at C3/C4). Compare chemical shifts to analogs like methyl 4,5-dimethoxy-2-methylbenzoate (δ 3.86 for methoxy in DMSO-d) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] expected for CHNO).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs for structure refinement, particularly if crystalline derivatives are obtainable .

- Purity Assessment : Quantify impurities via HPLC with UV detection (λ = 254 nm) and reference standards .

Advanced Research: Stability and Degradation Pathways

Q. Q3. How do storage conditions and pH influence the stability of this compound, and what degradation products are likely?

Methodological Answer:

- Stability Studies :

- pH Sensitivity : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C. Monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid or demethylated analogs) .

- Light/Oxygen Sensitivity : Store under inert gas (N) in amber vials to prevent photooxidation of amino groups.

- Degradation Products : Likely include 3,4-diamino-5-methoxybenzoic acid (via ester hydrolysis) or quinone derivatives (from oxidation of amino groups) .

Advanced Research: Biological Activity Profiling

Q. Q4. What strategies are recommended for evaluating the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:

- Assay Design :

- Target Selection : Prioritize enzymes with known sensitivity to benzoate derivatives (e.g., tyrosine kinases or cytochrome P450 isoforms) .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use fluorescence-based assays (e.g., ATPase activity) for high-throughput screening .

- Control Compounds : Include structurally related analogs (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) to assess SAR .

- Data Interpretation : Calculate IC values and compare to literature benchmarks. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes .

Advanced Research: Computational Modeling

Q. Q5. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations :

- MD Simulations : Perform molecular dynamics in explicit solvent (e.g., water) to assess conformational flexibility and hydration effects .

Contradictory Data Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.